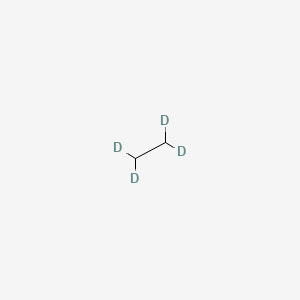![molecular formula C14H22Br2N2O2 B1627112 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene CAS No. 233753-19-0](/img/new.no-structure.jpg)
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene is a chemical compound with the molecular formula C14H22Br2N2O2 It is characterized by the presence of two bromine atoms and two diethylamino-ethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene typically involves the reaction of 2,5-dibromohydroquinone with diethylaminoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the hydroquinone are replaced by diethylaminoethoxy groups. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Reduction: Hydroquinone derivatives with antioxidant properties.
Aplicaciones Científicas De Investigación
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene involves its interaction with molecular targets through its diethylamino-ethoxy groups. These groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules. The compound’s bromine atoms can also undergo substitution reactions, leading to the formation of new derivatives with different biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis[3-(N,N-diethylamino)-1-oxapropyl]-1,4-dibromobenzene: Similar structure but with different substituents on the benzene ring.
1,2-Bis(N,N-diethylamino)-1,2-di(phenethyl)-1,2-dimethyldisilane: Contains diethylamino groups but with a different core structure.
Uniqueness
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene is unique due to its specific arrangement of diethylamino-ethoxy groups and bromine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propiedades
Número CAS |
233753-19-0 |
|---|---|
Fórmula molecular |
C14H22Br2N2O2 |
Peso molecular |
410.14 g/mol |
Nombre IUPAC |
2-[2,5-dibromo-4-[2-(dimethylamino)ethoxy]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H22Br2N2O2/c1-17(2)5-7-19-13-9-12(16)14(10-11(13)15)20-8-6-18(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
ROMKKPMBKLIRCX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
SMILES canónico |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


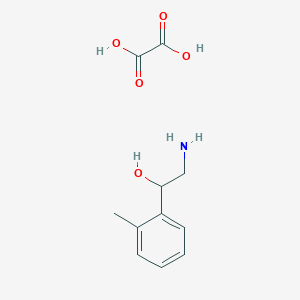
![3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B1627031.png)
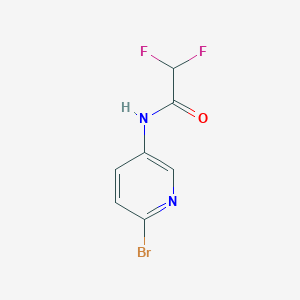
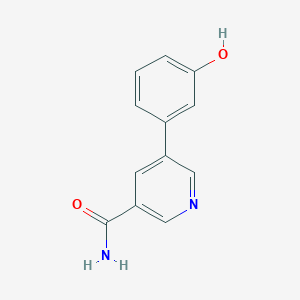
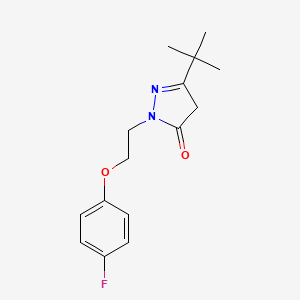
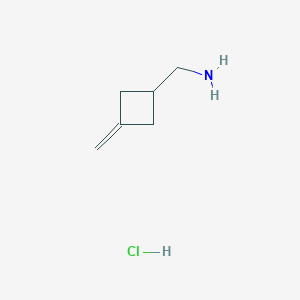
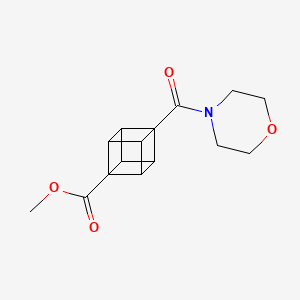
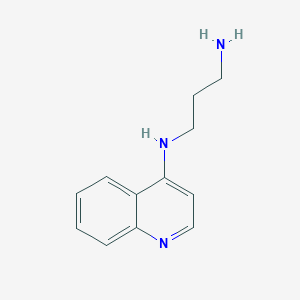
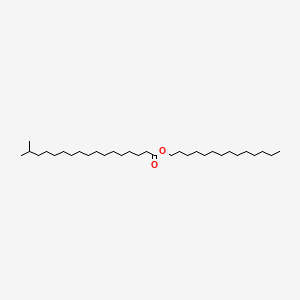
![1-Fluoro-4-[(4-methylphenyl)methyl]benzene](/img/structure/B1627044.png)
![2,2',2'',2'''-{(E)-Ethene-1,2-diylbis[(6-hydroxy-3,1-phenylene)methylenenitrilo]}tetraacetic acid](/img/structure/B1627046.png)
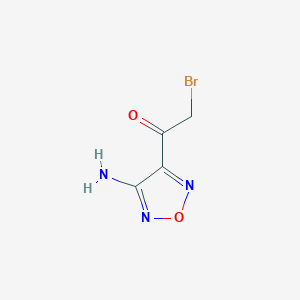
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)
